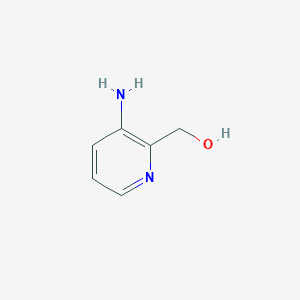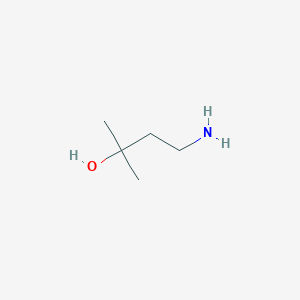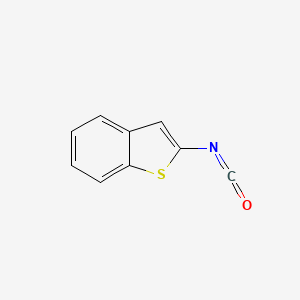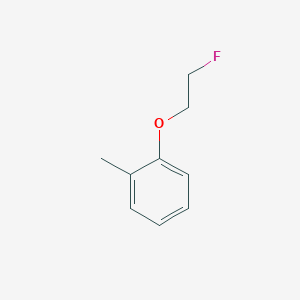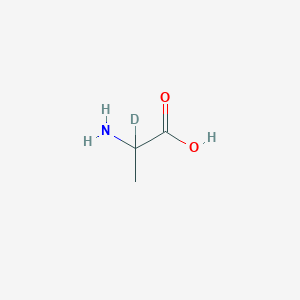
DL-Alanine-2-D1
Overview
Description
DL-Alanine-2-D1 is a deuterium-labeled version of DL-Alanine, an amino acid. The deuterium labeling involves replacing a hydrogen atom with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the pharmacokinetics of drugs. The molecular formula of this compound is C3H6DNO2, and it has a molecular weight of 90.1 g/mol .
Mechanism of Action
Target of Action
DL-Alanine-2-D1 is the deuterium labeled version of DL-Alanine-2 . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the same as those of DL-Alanine-2, which are yet to be identified.
Mode of Action
This compound interacts with its targets in the same way as DL-Alanine-2 . The deuterium labeling allows for the tracking of the compound during drug development processes . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The biochemical pathways affected by this compound are the same as those affected by DL-Alanine-2 . These pathways are derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by the deuterium labeling . Deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially improving its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are the same as those of DL-Alanine-2. The deuterium labeling allows for more precise tracking of these effects during drug development processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the conditions under which the compound is stored and transported . For example, it is recommended that this compound be stored under the conditions specified in the Certificate of Analysis and transported at room temperature .
Biochemical Analysis
Biochemical Properties
DL-Alanine-2-D1 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alanine transaminase, an enzyme that catalyzes the conversion of alanine and alpha-ketoglutarate to pyruvate and glutamate. This interaction is crucial for amino acid metabolism and energy production . Additionally, this compound is involved in the synthesis of proteins and other nitrogen-containing compounds, interacting with ribosomes and transfer RNA during protein translation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as mTOR and AMPK, which are involved in cell growth and energy homeostasis . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in amino acid metabolism and stress response . In terms of cellular metabolism, this compound enhances the production of ATP by participating in the tricarboxylic acid cycle and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as a substrate for alanine transaminase, facilitating the transfer of amino groups between molecules . Additionally, this compound can inhibit or activate certain enzymes, depending on the cellular context. For example, it has been shown to inhibit pyruvate dehydrogenase kinase, leading to increased activity of the pyruvate dehydrogenase complex and enhanced glucose oxidation . These interactions result in changes in gene expression and metabolic flux, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, this compound has been shown to maintain its biochemical activity for several weeks, while in in vivo studies, its effects on cellular function can persist for days to weeks, depending on the dosage and administration route . Long-term exposure to this compound may lead to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances metabolic activity and energy production without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without causing toxicity . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as alanine transaminase and pyruvate dehydrogenase, facilitating the conversion of alanine to pyruvate and its subsequent entry into the tricarboxylic acid cycle . Additionally, this compound affects the levels of metabolites such as glucose, lactate, and ATP, influencing overall metabolic flux . The compound also interacts with cofactors like NADH and FADH2, which are essential for oxidative phosphorylation and ATP synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . Binding proteins such as albumin may facilitate its transport in the bloodstream, ensuring its delivery to target tissues . The localization and accumulation of this compound within cells can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it participates in amino acid metabolism and energy production . Additionally, this compound can be targeted to specific organelles such as mitochondria, where it influences oxidative phosphorylation and ATP synthesis . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Alanine-2-D1 can be synthesized through various methods, including the amidomalonate synthesis and biocatalytic deracemization. In the amidomalonate synthesis, diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the use of alanine dehydrogenase and ω-transaminase in a one-pot preparation process. This method achieves complete deracemization of DL-Alanine under specific conditions, such as the presence of isopropylamine and NAD+ .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: DL-Alanine-2-D1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce pyruvate, while reduction can yield alanine derivatives .
Scientific Research Applications
DL-Alanine-2-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying protein synthesis and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Employed in the production of pharmaceuticals and as a component in various industrial processes
Comparison with Similar Compounds
DL-Alanine: The non-deuterated form of DL-Alanine-2-D1.
L-Alanine: The L-enantiomer of alanine, commonly found in proteins.
D-Alanine: The D-enantiomer of alanine, used in various biochemical studies
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and enzyme activities .
Properties
IUPAC Name |
2-amino-2-deuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583938 | |
| Record name | (2-~2~H)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-91-6 | |
| Record name | (2-~2~H)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is DL-Alanine-2-D1 used in spin-trapping experiments?
A1: this compound, along with other selectively deuterated amino acids, helps to elucidate the structure of free radicals generated in a system []. When exposed to gamma-irradiation, these deuterated amino acids form specific radical species. These radicals can then be "trapped" by a spin trap like t-nitrosobutane. Analyzing the electron spin resonance (ESR) spectra of the resulting radical adducts, particularly the hyperfine splitting patterns influenced by the presence or absence of deuterium, allows researchers to confirm the identity and structure of the initially formed radicals.
Q2: How does deuteration help in interpreting ESR spectra?
A2: Deuterium (2H), a heavier isotope of hydrogen (1H), has a different nuclear spin and gyromagnetic ratio compared to hydrogen. This difference results in altered hyperfine splitting patterns in the ESR spectra of the trapped radicals containing deuterium []. By comparing the ESR spectra of radicals derived from deuterated and non-deuterated alanine, researchers can unambiguously assign hyperfine coupling constants to specific hydrogens within the radical structure. This allows for a more precise determination of the radical's structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


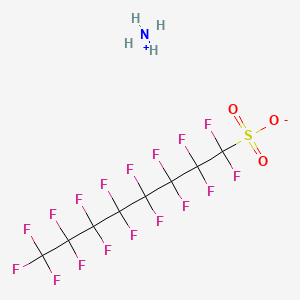

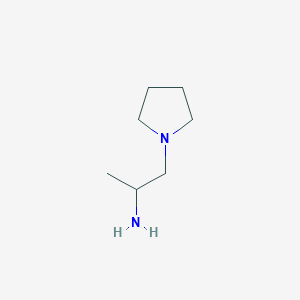
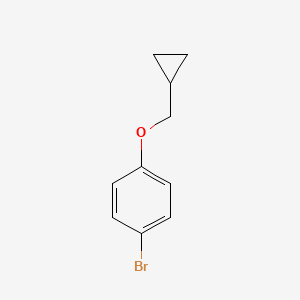
![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

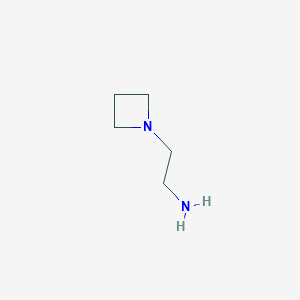
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)
